molecular formula C8H13NO3 B2654338 Methyl 4-methyl-6-oxopiperidine-3-carboxylate CAS No. 1782536-27-9

Methyl 4-methyl-6-oxopiperidine-3-carboxylate

Cat. No.: B2654338
CAS No.: 1782536-27-9
M. Wt: 171.196
InChI Key: QVQLRSVTIYNAOA-UHFFFAOYSA-N
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Description

Methyl 4-methyl-6-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.2 g/mol . It is a piperidine derivative, characterized by the presence of a methyl group, a ketone group, and a carboxylate ester group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-6-oxopiperidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with an ester, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, cyclization, and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-6-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and oxo compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-methyl-6-oxopiperidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methyl-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-6-oxopiperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 4-methyl-6-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5-3-7(10)9-4-6(5)8(11)12-2/h5-6H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQLRSVTIYNAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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